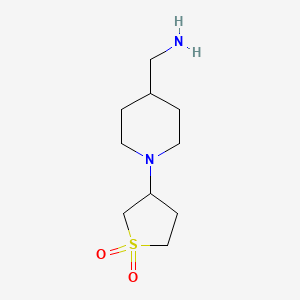

3-(4-(Aminomethyl)piperidin-1-yl)tetrahydrothiophene 1,1-dioxide

CAS No.:

Cat. No.: VC20415685

Molecular Formula: C10H20N2O2S

Molecular Weight: 232.35 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H20N2O2S |

|---|---|

| Molecular Weight | 232.35 g/mol |

| IUPAC Name | [1-(1,1-dioxothiolan-3-yl)piperidin-4-yl]methanamine |

| Standard InChI | InChI=1S/C10H20N2O2S/c11-7-9-1-4-12(5-2-9)10-3-6-15(13,14)8-10/h9-10H,1-8,11H2 |

| Standard InChI Key | IIUPIHYZDSOKDK-UHFFFAOYSA-N |

| Canonical SMILES | C1CN(CCC1CN)C2CCS(=O)(=O)C2 |

Introduction

3-(4-(Aminomethyl)piperidin-1-yl)tetrahydrothiophene 1,1-dioxide is a synthetic organic compound that belongs to the class of piperidine-substituted tetrahydrothiophenes. This compound features a tetrahydrothiophene core with a sulfone functional group (1,1-dioxide) and a piperidine ring substituted by an aminomethyl group. Such structural features make it a candidate for various biological and pharmacological applications, including potential roles as enzyme inhibitors or therapeutic agents.

Structural Overview

The molecular structure of 3-(4-(Aminomethyl)piperidin-1-yl)tetrahydrothiophene 1,1-dioxide consists of:

-

A tetrahydrothiophene ring with two oxygen atoms bonded to the sulfur atom, forming a sulfone group.

-

A piperidine moiety attached at the third position of the tetrahydrothiophene ring.

-

An aminomethyl (-CH2NH2) substituent on the piperidine ring.

This unique combination of functional groups contributes to its chemical reactivity and potential biological activity.

Synthesis

The synthesis of compounds like 3-(4-(Aminomethyl)piperidin-1-yl)tetrahydrothiophene 1,1-dioxide typically involves:

-

Formation of the tetrahydrothiophene core: Starting from thiol-containing precursors, such as mercaptoethanol derivatives, the tetrahydrothiophene ring is constructed through cyclization reactions.

-

Introduction of the sulfone group: Oxidation of the sulfur atom in the tetrahydrothiophene ring using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid yields the sulfone (1,1-dioxide).

-

Attachment of the piperidine moiety: Nucleophilic substitution reactions are used to attach a piperidine derivative to the tetrahydrothiophene core.

-

Functionalization with aminomethyl: The aminomethyl group is introduced via reductive amination or similar methods.

Applications and Biological Activity

Compounds containing tetrahydrothiophene and piperidine moieties have been widely studied for their biological activities:

-

Enzyme Inhibition: Sulfone-containing compounds often act as inhibitors of enzymes such as proteases or oxidoreductases due to their electrophilic properties.

-

Pharmacological Potential: Piperidine derivatives are known for their CNS activity, including roles as analgesics or cognitive enhancers.

-

Antimicrobial Properties: Sulfones are also explored in antimicrobial drug design.

Although specific data for this compound is limited, its structural features suggest potential applications in these areas.

Analytical Characterization

The characterization of 3-(4-(Aminomethyl)piperidin-1-yl)tetrahydrothiophene 1,1-dioxide involves:

-

Nuclear Magnetic Resonance (NMR): Proton () and Carbon () NMR spectra confirm the presence of functional groups and structural integrity.

-

Mass Spectrometry (MS): Provides molecular weight confirmation and fragmentation patterns.

-

Infrared Spectroscopy (IR): Detects characteristic vibrations for sulfone groups (S=O stretching) and amine groups.

-

High-Performance Liquid Chromatography (HPLC): Ensures purity and identifies potential impurities.

Data Table

| Property | Value/Description |

|---|---|

| Molecular Formula | C10H20N2O2S |

| Molecular Weight | ~232.35 g/mol |

| Functional Groups | Sulfone (-SO2), Piperidine, Aminomethyl (-CH2NH2) |

| Solubility | Likely soluble in polar solvents (e.g., DMSO) |

| Synthesis Yield | Dependent on reaction conditions (~70–80%) |

| Potential Applications | Enzyme inhibition, CNS therapeutics |

Research Findings

While direct studies on this compound are sparse, related compounds have shown promising results:

-

Docking Studies: Sulfone-containing molecules often exhibit strong binding affinities to enzyme active sites due to their ability to form hydrogen bonds and electrostatic interactions.

-

In Vitro Testing: Piperidine derivatives have demonstrated significant activity against microbial pathogens and certain cancer cell lines.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume